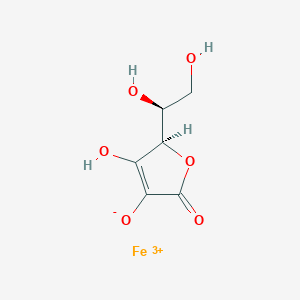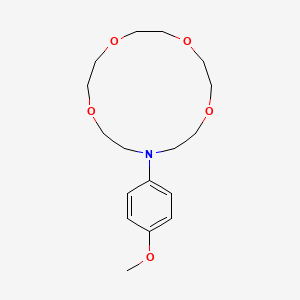![molecular formula C18H16Br2N2O2 B14349835 1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide CAS No. 91234-67-2](/img/structure/B14349835.png)
1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structural and electrochemical properties. It belongs to the family of bipyridinium compounds, which are widely studied for their applications in supramolecular chemistry, molecular electronics, and as redox-active materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with a carboxyphenylmethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced or oxidized depending on the conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily through its redox activity. The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes
Properties
CAS No. |
91234-67-2 |
|---|---|
Molecular Formula |
C18H16Br2N2O2 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]benzoic acid;dibromide |
InChI |
InChI=1S/C18H14N2O2.2BrH/c21-18(22)17-3-1-14(2-4-17)13-20-11-7-16(8-12-20)15-5-9-19-10-6-15;;/h1-12H,13H2;2*1H |
InChI Key |
VVSKLTGMWNHXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C(=O)O.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)


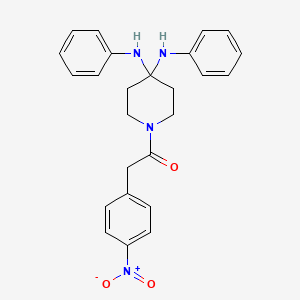

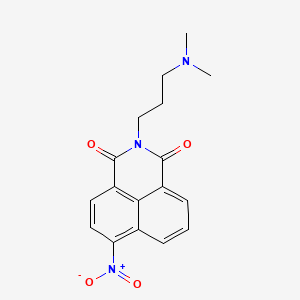
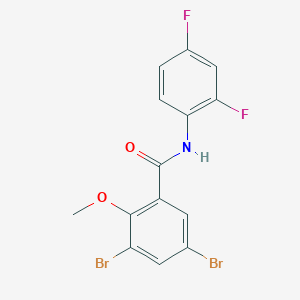
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
silyl](/img/structure/B14349844.png)

